molecular formula C19H16O5 B2843641 (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-53-7

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2843641
CAS No.: 620547-53-7
M. Wt: 324.332
InChI Key: JWURDWOOCYCIPB-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its core structure consists of a 2,3-dihydrobenzofuran scaffold substituted at the 2-position with a 2-methylbenzylidene group and at the 6-position with a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-5-3-4-6-13(12)9-17-19(21)15-8-7-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURDWOOCYCIPB-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with methoxyacetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylbenzylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps, including:

  • Formation of the Benzofuran Derivative : The initial step often involves the synthesis of a benzofuran derivative, which serves as the backbone for further modifications.
  • Introduction of Functional Groups : Key functional groups are introduced through various organic reactions, such as acylation or alkylation.
  • Final Esterification : The final product is obtained through esterification processes involving methyl acetate or related compounds.

The molecular formula of this compound is C19H16O5C_{19}H_{16}O_5, indicating the presence of 19 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms.

Research indicates that compounds with similar structural features to this compound exhibit various biological activities. These include:

  • Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative stress.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential use in developing new antimicrobial agents.
  • Enzyme Inhibition : The structural similarity to natural substrates allows it to interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action for this compound:

  • Antioxidant Activity Study :
    • A study demonstrated that derivatives of benzofuran compounds exhibited significant antioxidant activity in vitro. The mechanism was attributed to their ability to donate electrons and neutralize free radicals.
  • Antimicrobial Efficacy :
    • Research indicated that similar benzofuran derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the benzylidene group enhances membrane permeability, facilitating bacterial inhibition.
  • Enzyme Interaction Analysis :
    • Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. This positions it as a potential candidate for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
FlavonoidsAromatic ringsAntioxidantDiverse substructures enhance bioactivity
ChromonesHeterocyclic systemsAntimicrobialHigh reactivity due to hydroxyl groups
CoumarinsBenzopyran structureAnticoagulantUnique lactone formation influences activity

This table highlights how this compound stands out due to its specific structural features combined with an ester functionality, which may lead to distinct biological effects compared to other similar compounds.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3-Fluorobenzylidene Derivative

  • Substituent : 3-Fluorophenyl .
  • Molecular Weight : Estimated ~342 g/mol (based on core structure + 3-fluorobenzylidene).

4-tert-Butylbenzylidene Derivative

  • Substituent : 4-tert-Butylphenyl .
  • Molecular Formula : C22H22O5.
  • Molecular Weight : 366.4 g/mol.
  • XLogP3 : 5.2 (high lipophilicity due to bulky tert-butyl group).
  • Hydrogen Bond Acceptors : 5.
  • Rotatable Bonds : 6 (suggesting moderate flexibility).
  • Topological Polar Surface Area (TPSA) : 61.8 Ų .

2,5-Dimethoxybenzylidene Derivative

  • Substituent : 2,5-Dimethoxyphenyl .
  • Molecular Weight : 370.1 g/mol.

Physicochemical Property Trends

Property 2-Methyl Derivative (Main Compound) 3-Fluoro Derivative 4-tert-Butyl Derivative 2,5-Dimethoxy Derivative
Substituent 2-Methylphenyl 3-Fluorophenyl 4-tert-Butylphenyl 2,5-Dimethoxyphenyl
Molecular Weight (g/mol) ~350 (estimated) ~342 (estimated) 366.4 370.1
XLogP3 ~4.5 (estimated) ~3.8 (estimated) 5.2 ~4.8 (estimated)
Hydrogen Bond Acceptors 5 5 5 7 (due to methoxy groups)
Rotatable Bonds ~6 (estimated) ~6 (estimated) 6 ~7 (estimated)
TPSA (Ų) ~61.8 (estimated) ~61.8 (estimated) 61.8 ~71.8 (estimated)

Key Observations :

  • Lipophilicity : The 4-tert-butyl derivative exhibits the highest XLogP3 (5.2), reflecting increased hydrophobicity due to its bulky substituent. The 2-methyl analog likely has intermediate lipophilicity (~4.5), while the 2,5-dimethoxy derivative may balance hydrophilicity and lipophilicity via methoxy groups.
  • Steric Effects : The tert-butyl group introduces significant steric hindrance, which could impact binding to biological targets or crystal packing in solid-state applications.

Research Implications

  • Synthetic Applications : Substituents like fluorine or methoxy groups may enhance stability or reactivity in synthetic pathways. For example, electron-withdrawing fluorine could stabilize reactive intermediates .
  • Biological Relevance : Higher lipophilicity (e.g., tert-butyl derivative) may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .
  • Material Science : The rigid benzofuran core and substituent-driven electronic modulation make these compounds candidates for optoelectronic materials.

Biological Activity

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C20H18O5C_{20}H_{18}O_{5}, with a molecular weight of approximately 338.4 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Synthesis

The synthesis of this compound typically involves multiple steps that modify existing benzofuran derivatives to introduce the desired functional groups. Common methods include:

  • Condensation Reactions : Involving the reaction of benzofuran derivatives with aldehydes or ketones.
  • Esterification : Formation of the ester functional group through reaction with acetic acid or its derivatives.

These synthetic routes allow for the customization of the compound's structure to enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Enzyme Inhibition

The compound may function as an inhibitor in various enzymatic pathways. For instance, it has been reported to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can be quantified using IC50 values (the concentration required to inhibit 50% of the enzyme activity). For example, related analogs have shown IC50 values ranging from 1.12 µM to over 200 µM, indicating varying degrees of potency .

3. Cytotoxicity

In cell-based assays using B16F10 murine melanoma cells, certain analogs exhibited significant cytotoxic effects at concentrations as low as 2.5 µM. However, specific derivatives did not show cytotoxicity below 20 µM, suggesting a potential therapeutic window for further investigation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Biological Targets : The compound's structural similarity to natural substrates allows it to interact with various proteins and enzymes.
  • Modulation of Signaling Pathways : It may influence cellular signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Lopatina et al. (1982) Identified stimulant and antidepressant activities in benzothiazine derivatives similar in structure .
Harmata et al. (2005) Demonstrated the synthesis and biological testing of related compounds showing significant enzyme inhibition .
Recent Investigations Focused on the efficacy of analogs in inhibiting melanin production through tyrosinase inhibition in B16F10 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.